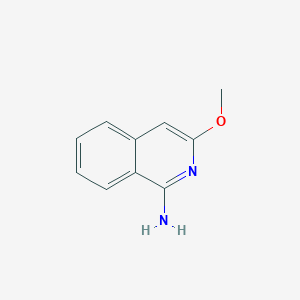

3-Methoxyisoquinolin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-methoxyisoquinolin-1-amine |

InChI |

InChI=1S/C10H10N2O/c1-13-9-6-7-4-2-3-5-8(7)10(11)12-9/h2-6H,1H3,(H2,11,12) |

InChI Key |

FZDXWASHIYIYQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=N1)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 3 Methoxyisoquinolin 1 Amine

Reactions at the Amino Group

The primary amino group at the C1 position is a key site of reactivity, acting as a potent nucleophile. This allows for a variety of functionalization reactions, including the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus susceptible to alkylation and acylation reactions.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by treating the amine with an alkylating agent, typically an alkyl halide. The reaction proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org Primary amines can be alkylated to form secondary amines, which can be further alkylated to tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Consequently, the reaction of 3-Methoxyisoquinolin-1-amine (B6273283) with an alkyl halide is expected to yield a mixture of mono- and poly-alkylated products. To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing alternative methods like reductive amination are often necessary. masterorganicchemistry.com The nucleophilicity of the product amine is often greater than the starting amine, which makes controlling the extent of alkylation challenging. nih.govlibretexts.org

N-Acylation: N-acylation is a reliable method for forming a stable amide linkage. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, increasing its nucleophilicity. This transformation is generally high-yielding and is often used to protect the amino group during multi-step syntheses. The resulting amide is significantly less basic and less nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

| Reaction Type | Amine Substrate | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | Primary Aromatic Amine | Alkyl Halide (e.g., R-X) | Secondary/Tertiary Amine, Quaternary Salt | wikipedia.org |

| N-Acylation | Primary Aromatic Amine | Acyl Chloride (e.g., RCOCl), Base | Amide | mdpi.com |

| N-Acylation | Primary Aromatic Amine | Acid Anhydride (e.g., (RCO)₂O), Base | Amide | mdpi.com |

Diazotization and Subsequent Transformations

Primary aromatic amines like this compound can be converted into aryl diazonium salts through a process called diazotization. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). masterorganicchemistry.com

The resulting 3-methoxyisoquinolin-1-diazonium salt is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas, N₂), which can be displaced by a wide variety of nucleophiles. organic-chemistry.org This allows for the introduction of a range of substituents onto the isoquinoline (B145761) ring at the C1 position.

Sandmeyer Reaction: A particularly useful set of transformations for aryl diazonium salts is the Sandmeyer reaction, which utilizes copper(I) salts as catalysts or reagents. wikipedia.orglscollege.ac.in

Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) introduces a chloro or bromo substituent, respectively.

Reaction with copper(I) cyanide (CuCN) yields the corresponding nitrile (1-cyano-3-methoxyisoquinoline).

Hydroxylation to form the corresponding phenol (B47542) (1-hydroxy-3-methoxyisoquinoline or its tautomer isoquinolin-1(2H)-one) can be achieved by heating the diazonium salt in water or by using copper(I) oxide (Cu₂O) with copper(II) nitrate. lscollege.ac.in

These transformations provide synthetic routes to 1-substituted isoquinoline derivatives that are often difficult to access through direct substitution methods. byjus.com

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.orgwikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.commasterorganicchemistry.com

The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation. wikipedia.org The pH of the reaction medium is crucial; it must be acidic enough to protonate the carbonyl oxygen and the hydroxyl intermediate to facilitate water elimination, but not so acidic as to protonate the amine nucleophile, which would render it unreactive. libretexts.orglibretexts.org These imine derivatives can serve as intermediates for further synthetic transformations.

| Carbonyl Compound | Reaction Conditions | Expected Product Type | Reference |

|---|---|---|---|

| Aldehyde (R-CHO) | Acid Catalyst (e.g., p-TsOH), Dehydration | Schiff Base / Imine | libretexts.orgwikipedia.org |

| Ketone (R-CO-R') | Acid Catalyst (e.g., p-TsOH), Dehydration | Schiff Base / Imine | libretexts.orgwikipedia.org |

Reactions Involving the Methoxy (B1213986) Group

The methoxy group (-OCH₃) at the C3 position is an aryl ether linkage. Its primary mode of reactivity involves the cleavage of the C-O bond, which typically requires harsh reaction conditions.

O-Demethylation and Hydroxylation

O-demethylation is the conversion of the methoxy group into a hydroxyl group (-OH), yielding 1-aminoisoquinolin-3-ol. This transformation is a common strategy in natural product synthesis and medicinal chemistry. chem-station.com Several reagents are effective for the cleavage of aryl methyl ethers.

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers, often at room temperature or below. orgsyn.orgmasterorganicchemistry.comcommonorganicchemistry.com The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used to cleave aryl ethers, though this typically requires heating to high temperatures. chem-station.comstackexchange.com The reaction proceeds by protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack of the halide ion on the methyl carbon via an Sₙ2 mechanism. libretexts.org Cleavage occurs at the methyl-oxygen bond rather than the aryl-oxygen bond because an Sₙ2 attack on an sp²-hybridized carbon is highly unfavorable. libretexts.org

The resulting product, 1-aminoisoquinolin-3-ol, exists in equilibrium with its tautomeric form, 1-aminoisoquinolin-3(2H)-one.

Ether Cleavage and Functional Group Interconversions

The cleavage of the methoxy group is the principal reaction this functional group undergoes. The choice of reagent dictates the outcome and the required conditions. As discussed, strong acids like HBr and HI are classic reagents for this purpose. youtube.com The reaction with excess HBr or HI at high temperatures would lead to the formation of 1-aminoisoquinolin-3-ol and methyl bromide or methyl iodide, respectively.

The resulting hydroxyl group is a versatile functional handle for further transformations. For instance, it can be converted back into an ether with a different alkyl group (Williamson ether synthesis), transformed into an ester, or used to direct further electrophilic substitution on the isoquinoline ring, although the reactivity of the ring itself will also be influenced by the amino group.

| Reagent | Typical Conditions | Mechanism Type | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to room temperature | Lewis Acid-Mediated | chem-station.comcommonorganicchemistry.com |

| Hydrobromic Acid (HBr) | Aqueous, heat (reflux) | Sₙ2 | chem-station.comstackexchange.com |

| Hydroiodic Acid (HI) | Aqueous, heat (reflux) | Sₙ2 | libretexts.org |

| Aluminum Chloride (AlCl₃) | Inert solvent, heat | Lewis Acid-Mediated | chem-station.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-aminoisoquinolin-3-ol |

| 1-aminoisoquinolin-3(2H)-one |

| 1-cyano-3-methoxyisoquinoline |

| 1-hydroxy-3-methoxyisoquinoline |

| This compound |

| 3-methoxyisoquinolin-1-diazonium salt |

| Acid anhydride |

| Acyl chloride |

| Alkyl halide |

| Aluminum Chloride |

| Boron Tribromide |

| Copper(I) bromide |

| Copper(I) chloride |

| Copper(I) cyanide |

| Copper(I) oxide |

| Copper(II) nitrate |

| Hydrobromic acid |

| Hydroiodic acid |

| isoquinolin-1(2H)-one |

| Methyl bromide |

| Methyl iodide |

| Nitrous acid |

| Sodium nitrite |

Reactivity of the Isoquinoline Core

The isoquinoline nucleus is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a complex electronic landscape where the benzenoid ring is generally more susceptible to electrophilic attack, while the pyridine ring, being electron-deficient, is more prone to nucleophilic substitution, particularly when activated by appropriate substituents.

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) reactions on the isoquinoline core of this compound are directed by the activating effects of the fused benzene ring and the substituents present. The amino and methoxy groups are both powerful activating groups that direct incoming electrophiles to the ortho and para positions. youtube.commasterorganicchemistry.com In the context of the isoquinoline ring system, this translates to preferential substitution at positions 5, 7, and potentially 8 of the benzenoid ring.

The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.comyoutube.com Subsequent deprotonation restores the aromaticity of the ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Electronic Influence of Substituents | Predicted Reactivity |

| 5 | para to the methoxy group (if considering the pyridine N as a substituent), influenced by the amino group | Highly favored |

| 7 | ortho to the methoxy group (if considering the pyridine N as a substituent), influenced by the amino group | Favored |

| 8 | ortho to the pyridine nitrogen | Less favored due to proximity to the electron-withdrawing nitrogen |

Common electrophilic substitution reactions that this compound is expected to undergo include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Treatment with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst to install a halogen atom.

Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of the isoquinoline system is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. youtube.comnih.govquimicaorganica.orgyoutube.com The presence of a good leaving group is typically required for nucleophilic aromatic substitution (SNAr) to occur. In this compound, the methoxy group at the 3-position is a potential leaving group, although it is not as reactive as a halide.

The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate (a Meisenheimer-like complex). youtube.com The departure of the leaving group then restores the aromaticity of the pyridine ring. The rate of this reaction is significantly influenced by the nature of the nucleophile and the reaction conditions. For instance, amination of methoxypyridines has been achieved using strong bases like sodium hydride to activate the amine nucleophile. ntu.edu.sg

Table 2: Potential Nucleophilic Aromatic Substitution Reactions at C-3

| Nucleophile | Reagent Example | Expected Product |

| Amine | R2NH / NaH | 3-(Dialkylamino)isoquinolin-1-amine |

| Thiolate | RSH / Base | 3-(Alkylthio)isoquinolin-1-amine |

| Alkoxide | ROH / Base | 3-Alkoxyisoquinolin-1-amine (transetherification) |

Hydrogenation and Reduction Pathways Leading to Tetrahydroisoquinoline Derivatives

The isoquinoline core can be reduced to form dihydro- and tetrahydroisoquinoline derivatives. The reduction of the C=N bond within the pyridine ring is a common transformation. This is often achieved through catalytic hydrogenation using catalysts such as palladium, platinum, or nickel, or by using hydride reducing agents like sodium borohydride (B1222165) (NaBH4), particularly after activation of the imine functionality. nih.govnih.govorganic-chemistry.org

The reduction of this compound would lead to the formation of 3-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-amine. The stereochemistry at the newly formed chiral center at C-1 can often be controlled by using chiral catalysts or auxiliaries, leading to enantiomerically enriched products. nih.gov The general pathway involves the initial reduction of the 3,4-double bond, followed by the reduction of the 1,2-imine or enamine tautomer.

Derivatization Strategies for Structural Diversification

The functional groups present on this compound, namely the primary amine and the methoxy group, provide handles for a wide range of derivatization reactions, allowing for the synthesis of a diverse library of analogues.

Synthesis of Substituted this compound Analogues

The primary amino group at the 1-position is a versatile functional group that can undergo a variety of transformations. These reactions can be used to introduce a wide range of substituents, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation and N-Arylation: The amino group can be alkylated using alkyl halides or arylated through reactions like the Buchwald-Hartwig amination.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) can be used to introduce substituted alkyl groups.

Diazotization: The primary amine can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions.

The methoxy group at the 3-position can also be a site for modification. Demethylation, typically with strong acids like HBr or Lewis acids like BBr3, would yield the corresponding 3-hydroxyisoquinolin-1-amine (an isoquinolone tautomer). This phenolic hydroxyl group can then be further functionalized.

Formation of Fused Heterocyclic Systems Involving the Isoquinoline Moiety

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic isoquinoline core (at certain positions), makes it a suitable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of the C-1 amino group and the C-8a or C-2 positions of the isoquinoline ring.

For example, reaction with 1,2-dicarbonyl compounds or their equivalents could lead to the formation of imidazo[1,2-b]isoquinoline derivatives. Similarly, reaction with α,β-unsaturated carbonyl compounds could potentially lead to the formation of pyrimido[1,2-b]isoquinoline systems after an initial Michael addition followed by cyclization and dehydration. The synthesis of fused heterocyclic systems often relies on multi-component reactions or cascade reactions that efficiently build molecular complexity from simple starting materials. nih.govresearchgate.net

Table 3: Examples of Potential Fused Heterocyclic Systems from this compound

| Reagent | Fused Ring System | Potential Core Structure |

| α-Haloketone | Imidazole | Imidazo[1,2-b]isoquinoline |

| 1,3-Dicarbonyl compound | Pyrimidine | Pyrimido[1,2-b]isoquinoline |

| Isothiocyanate | Thiazole | Thiazolo[2,3-a]isoquinoline |

Isomerization and Tautomerism Studies of Isoquinoline Derivatives (e.g., lactim-lactam tautomerism of isoquinolin-3-ols)

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a subject of significant academic and practical interest in the study of heterocyclic compounds. In the case of isoquinoline derivatives, particularly those with hydroxyl or amino substituents, this structural isomerism can profoundly influence their chemical reactivity, physical properties, and biological activity. A classic and well-studied example within the isoquinoline family is the lactim-lactam tautomerism observed in isoquinolin-3-ols.

Lactam-lactim tautomerism is a specific type of prototropic tautomerism involving the migration of a proton between a nitrogen and an oxygen atom within a heterocyclic system. This results in an equilibrium between the lactim (enol-imine) form and the lactam (keto-amide) form. For isoquinolin-3-ol, this equilibrium is between the 3-hydroxyisoquinoline (B109430) (lactim) and isoquinolin-3(2H)-one (lactam) tautomers.

Detailed Research Findings

Spectroscopic and computational studies have been instrumental in elucidating the factors that govern the position of the lactim-lactam equilibrium in isoquinoline derivatives. The polarity of the solvent has been identified as a primary determinant of the predominant tautomeric form.

Ultraviolet (UV) spectroscopy has demonstrated that for 3-hydroxyisoquinoline and its derivatives, such as 3-hydroxy-1-methylisoquinoline and 3-hydroxy-6,7-dimethoxy-1-methylisoquinoline, the lactim form is favored in non-hydroxylic solvents like diethyl ether. rsc.org In contrast, the lactam tautomer is the predominant species in aqueous solutions. rsc.org This solvent-dependent equilibrium shift is attributed to the differing abilities of the solvents to stabilize the two tautomers through hydrogen bonding. Polar, protic solvents like water are more effective at solvating the more polar lactam form.

Advanced spectroscopic techniques, such as two-dimensional infrared (2D IR) spectroscopy, have been employed to identify and characterize the individual tautomers in solution, even when they are in rapid equilibrium. nih.govnih.gov These methods, combined with density functional theory (DFT) calculations, allow for the assignment of specific vibrational modes to each tautomer, providing a more detailed understanding of their structural and electronic differences. nih.gov

Furthermore, the influence of substituents on the isoquinoline ring can also shift the tautomeric equilibrium. Studies on related systems, such as 1-benzamidoisoquinoline derivatives, have shown that electron-donating or electron-withdrawing groups can alter the relative stability of the tautomeric forms. mdpi.com For instance, the relative amount of the amide form in these derivatives was found to vary from 74% with a strong electron-donating group to 38% with a strong electron-withdrawing group. mdpi.com This highlights the role of electronic effects in modulating the tautomeric preference.

The tautomeric equilibrium is not only influenced by the solvent and substituent effects but also by temperature and concentration. uni-muenchen.de For some systems, changes in temperature can shift the equilibrium, which can be monitored by spectroscopic methods. uni-muenchen.de

While direct studies on the tautomerism of this compound are not extensively reported in the same manner as for isoquinolin-3-ols, the principles of imine-enamine tautomerism can be considered. For this compound, a potential tautomeric equilibrium would exist between the 1-amino-3-methoxyisoquinoline (amine) form and the 1-imino-3-methoxy-1,2-dihydroisoquinoline (imine) form. The position of this equilibrium would similarly be expected to be influenced by solvent polarity, temperature, and the electronic nature of any additional substituents on the isoquinoline ring.

Table 1: Tautomeric Forms of Selected Isoquinoline Derivatives in Different Solvents

| Compound | Solvent | Predominant Tautomeric Form | Spectroscopic Method |

| 3-Hydroxyisoquinoline | Diethyl ether | Lactim (3-hydroxyisoquinoline) | UV Spectroscopy rsc.org |

| 3-Hydroxyisoquinoline | Water | Lactam (isoquinolin-3(2H)-one) | UV Spectroscopy rsc.org |

| 3-Hydroxy-1-methylisoquinoline | Diethyl ether | Lactim | UV Spectroscopy rsc.org |

| 3-Hydroxy-1-methylisoquinoline | Water | Lactam | UV Spectroscopy rsc.org |

| 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline | Diethyl ether | Lactim | UV Spectroscopy rsc.org |

| 3-Hydroxy-6,7-dimethoxy-1-methylisoquinoline | Water | Lactam | UV Spectroscopy rsc.org |

Applications in Advanced Organic Synthesis

3-Methoxyisoquinolin-1-amine (B6273283) as a Versatile Synthetic Building Block

The strategic placement of the methoxy (B1213986) and amino functional groups on the isoquinoline (B145761) core endows this compound with a rich and varied reactivity profile. The amino group can act as a nucleophile or a directing group for further functionalization, while the methoxy group can influence the electronic properties of the heterocyclic system and can also be a site for chemical modification.

This compound is an excellent starting material for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The amino group provides a convenient handle for annulation reactions, leading to the formation of polycyclic aromatic compounds. For instance, derivatives of 3-aminoisoquinoline can undergo condensation reactions with α-haloketones to form imidazo[2,1-a]isoquinolines. nih.gov This reaction proceeds through an initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration. The presence of the methoxy group can modulate the reactivity of the isoquinoline ring and influence the final properties of the fused heterocyclic product.

Another important class of complex heterocycles that can be accessed from aminoisoquinoline precursors are pyrrolo[2,1-a]isoquinolines. These can be synthesized through various strategies, including multi-component reactions and cycloaddition pathways. nih.gov For example, a three-component reaction between an aminoisoquinoline derivative, an aldehyde, and an activated alkyne can lead to the formation of highly substituted pyrrolo[2,1-a]isoquinoline (B1256269) systems.

| Precursor | Reagents | Product | Reaction Type |

| 3-Aminoisoquinoline derivative | α-haloketone | Imidazo[2,1-a]isoquinoline (B1217647) | Condensation/Cyclization |

| 3-Aminoisoquinoline derivative | Aldehyde, Activated Alkyne | Pyrrolo[2,1-a]isoquinoline | Three-component reaction |

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous drugs and clinical candidates. Substituted isoquinolines, such as this compound, are key intermediates in the synthesis of a variety of pharmacologically active compounds, including kinase inhibitors. myskinrecipes.com While a direct synthetic route to a BIRB 1017 intermediate from this compound is not explicitly detailed in the provided search results, the general utility of aminoisoquinolines in the synthesis of kinase inhibitors is well-documented. For instance, isoquinolin-1-amine derivatives have been utilized in the optimization of Rho kinase (ROCK-I) inhibitors. nih.gov The amino group serves as a crucial point for derivatization to explore the structure-activity relationship (SAR) and enhance the potency and selectivity of the inhibitor. The methoxy group can also play a role in fine-tuning the pharmacokinetic and pharmacodynamic properties of the final drug candidate. The development of potent and selective inhibitors of interleukin-1 receptor associated kinase 4 (IRAK4) has also involved the use of substituted isoquinoline carboxamides, highlighting the importance of this scaffold in drug discovery. nih.gov

The synthesis of polysubstituted isoquinolines is a central theme in organic chemistry due to the prevalence of this motif in bioactive molecules. This compound serves as an excellent starting point for the introduction of additional substituents onto the isoquinoline ring system. The existing amino and methoxy groups can direct further electrophilic or nucleophilic substitution reactions. harvard.edu Moreover, modern synthetic methodologies such as transition metal-catalyzed cross-coupling reactions and C-H functionalization can be employed to further elaborate the structure of this compound. organic-chemistry.org For example, the amino group can be transformed into a variety of other functional groups, or it can be used to direct ortho-metalation, allowing for the introduction of substituents at the C-8 position. Similarly, the methoxy group can be cleaved to reveal a hydroxyl group, which can then be used in further synthetic transformations.

| Starting Material | Reaction Type | Position of Functionalization |

| 3-Aminoisoquinoline derivative | Electrophilic Aromatic Substitution | Varies depending on directing group effects |

| 3-Aminoisoquinoline derivative | Directed ortho-Metalation | C-8 |

| 3-Methoxyisoquinoline derivative | O-demethylation | C-3 (reveals hydroxyl group) |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.org These reactions are highly atom-economical and offer a rapid and efficient route to molecular diversity. This compound, with its nucleophilic amino group, is a prime candidate for participation in various MCRs.

One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a three-component reaction between an amine, an aldehyde, and an isocyanide to produce imidazo-fused heterocycles. beilstein-journals.org In this context, this compound can serve as the amine component, leading to the formation of imidazo[2,1-a]isoquinoline derivatives. The reaction proceeds through the formation of an imine from the aminoisoquinoline and the aldehyde, which is then trapped by the isocyanide to form a nitrilium ion intermediate. Subsequent intramolecular cyclization yields the final fused heterocyclic product.

Other MCRs, such as the Ugi and Passerini reactions, which are based on isocyanide chemistry, could also potentially utilize this compound or its derivatives as the amine or nucleophilic component, further expanding its synthetic utility. baranlab.orgnih.gov

Catalytic Applications and Ligand Development

The development of novel ligands for transition metal catalysis is a cornerstone of modern organic synthesis. The presence of a nitrogen atom within the isoquinoline ring and the exocyclic amino group in this compound makes it an attractive scaffold for the design of bidentate ligands. These ligands can coordinate with various transition metals to form catalytically active complexes.

Aminoquinoline derivatives have been successfully employed as directing groups in C-H bond functionalization reactions. nih.gov These directing groups chelate to the metal center, bringing it in close proximity to a specific C-H bond and enabling its selective activation and functionalization. While specific catalytic applications of this compound are not extensively detailed in the provided results, its structural similarity to other effective aminoquinoline-based ligands suggests its potential in this area. For example, chiral iron catalysts bearing bis-8-aryl-isoquinoline bis-alkylamine ligands have been developed for asymmetric oxidation reactions, showcasing the potential of the isoquinoline framework in catalysis. acs.org

Synthesis of Nonproteinogenic Amino Acid Derivatives

Nonproteinogenic amino acids, also known as unnatural amino acids, are valuable building blocks for the synthesis of peptides and peptidomimetics with enhanced biological activity and stability. sigmaaldrich.com The incorporation of rigid and structurally defined heterocyclic scaffolds, such as isoquinoline, into amino acid structures can impart unique conformational constraints and biological properties.

While a direct synthesis of a nonproteinogenic amino acid derivative from this compound is not explicitly described in the provided search results, the synthesis of quinoline-based unnatural amino acids via the aza-Diels–Alder (Povarov) reaction has been reported. rsc.org This suggests that analogous synthetic strategies could be developed starting from isoquinoline derivatives. For instance, a suitably functionalized derivative of this compound could potentially undergo a multi-step sequence involving reactions such as the Strecker synthesis or other methodologies for amino acid synthesis to yield a novel unnatural amino acid. princeton.edu The synthesis of isoquinolone-containing α-amino acid derivatives via Rh(III)-catalyzed annulation reactions also highlights the feasibility of incorporating the isoquinoline core into amino acid structures. nih.gov

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the atomic connectivity and spatial arrangement of 3-Methoxyisoquinolin-1-amine (B6273283) can be assembled.

Elucidation of Molecular Structure through ¹H NMR

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) ring, the protons of the methoxy (B1213986) group, and the protons of the primary amine group.

The protons on the benzene (B151609) portion of the isoquinoline ring (H-5, H-6, H-7, and H-8) typically appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. compoundchem.com Their specific chemical shifts and splitting patterns are influenced by their position relative to the fused pyridine (B92270) ring and each other. For instance, the H-8 proton is often shifted further downfield due to its proximity to the nitrogen atom. The coupling constants (J) between adjacent aromatic protons are typically in the range of 7-9 Hz for ortho coupling.

A characteristic singlet is expected for the methoxy group (-OCH₃) protons, typically appearing in the upfield region of δ 3.8-4.2 ppm. rsc.org The proton on the C-4 position of the isoquinoline ring is also expected to appear as a singlet in the aromatic region. The two protons of the primary amine group (-NH₂) are anticipated to produce a broad singlet, the chemical shift of which can be variable (typically δ 4.0-6.0 ppm) due to factors like solvent, concentration, and hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~6.5-7.0 | s (singlet) | N/A |

| H-5, H-6, H-7, H-8 | ~7.0-8.5 | m (multiplet) | ~7-9 (ortho) |

| -OCH₃ | ~3.9-4.1 | s (singlet) | N/A |

| -NH₂ | ~4.0-6.0 | br s (broad singlet) | N/A |

Carbon-13 NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the aromatic isoquinoline ring are expected to resonate in the downfield region, typically between δ 110 and 160 ppm. researchgate.net The carbons directly bonded to the nitrogen (C-1 and C-3) and oxygen (C-3) atoms will be significantly deshielded and appear at the lower end of this range. Specifically, C-1, bearing the amine group, and C-3, bearing the methoxy group, are expected to have chemical shifts in the δ 150-160 ppm range. The carbon of the methoxy group (-OCH₃) will produce a signal in the more upfield region, typically around δ 55-60 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~155-160 |

| C-3 | ~150-155 |

| C-4 | ~100-110 |

| C-4a, C-8a | ~125-140 |

| C-5, C-6, C-7, C-8 | ~115-135 |

| -OCH₃ | ~55-60 |

Two-Dimensional NMR Techniques for Conformational and Rotational Isomerism Analysis

Two-dimensional (2D) NMR techniques, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for unambiguously assigning proton signals and understanding the spatial relationships between atoms.

A DQF-COSY spectrum would reveal correlations between scalar-coupled protons. libretexts.org For this compound, this would primarily show correlations between the adjacent protons on the benzene ring (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), helping to confirm their specific assignments. researchgate.net

A NOESY experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's conformation. columbia.eduresearchgate.net In the case of this compound, a NOESY spectrum could show a correlation between the methoxy protons (-OCH₃) and the H-4 proton, confirming their spatial closeness.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Determination of Molecular Mass and Fragmentation Patterns

Using a soft ionization technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF), the accurate molecular mass of this compound can be determined. The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be calculated from its molecular formula, C₁₀H₁₀N₂O.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. For isoquinoline alkaloids, common fragmentation pathways include the loss of small neutral molecules. researchgate.net For this compound, characteristic fragmentation could involve the loss of a methyl radical (•CH₃) from the methoxy group or the loss of ammonia (B1221849) (NH₃) from the amine group.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₁N₂O⁺ | 175.0866 | Protonated molecular ion |

| [M-CH₃]⁺ | C₉H₈N₂O⁺ | 160.0631 | Loss of a methyl radical |

| [M-NH₃]⁺ | C₁₀H₈NO⁺ | 158.0599 | Loss of ammonia |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the methoxy group, and the C=C and C=N bonds of the aromatic isoquinoline ring.

As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹. orgchemboulder.comlibretexts.org An N-H bending (scissoring) vibration is also anticipated around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for an aromatic amine typically appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

The C-O stretching of the methoxy group will likely produce a strong absorption band. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region. wpmucdn.com

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| N-H Bend | Primary Amine | 1580 - 1650 |

| C=C and C=N Stretch | Aromatic Ring | 1400 - 1600 |

| C-N Stretch | Aromatic Amine | 1250 - 1335 |

| C-O Stretch | Methoxy Group | 1000 - 1300 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique for determining the empirical formula of a compound by quantifying the percentage composition of its constituent elements. The molecular formula for this compound is C₁₀H₁₀N₂O, which corresponds to a molecular weight of 174.20 g/mol .

Based on this formula, the theoretical elemental composition can be calculated as follows:

Carbon (C): (12.01 g/mol * 10) / 174.20 g/mol * 100% = 68.95%

Hydrogen (H): (1.008 g/mol * 10) / 174.20 g/mol * 100% = 5.79%

Nitrogen (N): (14.01 g/mol * 2) / 174.20 g/mol * 100% = 16.08%

Oxygen (O): (16.00 g/mol * 1) / 174.20 g/mol * 100% = 9.18%

Experimental results from elemental analysis of a pure sample of this compound should closely match these theoretical values, thereby confirming the empirical formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.1 | 68.95 |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.79 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.08 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.18 |

| Total | | | | 174.20 | 100.00 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the π-electron system of the isoquinoline ring. Aromatic systems like isoquinoline typically exhibit multiple absorption bands corresponding to π → π* transitions.

The spectrum of the parent isoquinoline molecule shows characteristic absorption maxima. The introduction of the amino (-NH₂) and methoxy (-OCH₃) groups, which are both auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of these bands. This is due to the extension of the conjugated system through the lone pairs of electrons on the nitrogen and oxygen atoms. The exact positions of the absorption maxima (λ_max) would need to be determined experimentally by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and recording the spectrum.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

To perform X-ray crystallography on this compound, a single crystal of suitable quality must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined.

Computational Chemistry and Theoretical Investigations of 3 Methoxyisoquinolin 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering deep insights into the electronic structure and behavior of molecules. nih.gov For a molecule like 3-methoxyisoquinolin-1-amine (B6273283), DFT can be employed to investigate reaction pathways, electronic characteristics, and the selectivity of its reactions.

DFT calculations are highly effective for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For isoquinoline (B145761) derivatives, a key area of investigation is nucleophilic substitution. quimicaorganica.org Theoretical studies on related nitrogen heterocycles show that reactions often proceed through an addition-elimination mechanism involving a stable intermediate. quimicaorganica.org DFT calculations can determine the activation energies required to form and decompose such intermediates, thereby identifying the rate-determining step of the reaction. For instance, in nucleophilic aromatic substitution (SNAr) reactions on similar heterocyclic systems, the stability of the Meisenheimer complex (the intermediate) is critical. Computational analysis can reveal that the decomposition of this complex is often the slow step, requiring a significant energy barrier to be overcome.

By applying this methodology to this compound, one could model its reactions with various nucleophiles. The calculations would predict the geometries of the transition states and the associated energy barriers, providing a quantitative understanding of the reaction kinetics. This is essential for optimizing reaction conditions and predicting the feasibility of synthetic routes.

The electronic properties of a molecule dictate its reactivity. DFT is used to calculate a range of descriptors that quantify these properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Computational studies on the parent isoquinoline molecule using the B3LYP/6-311++G(d, p) level of theory have determined its HOMO-LUMO gap to be approximately 3.78 eV, indicating considerable stability. tandfonline.com The introduction of an amine group at the 4-position has been shown to significantly influence the electronic properties of the isoquinoline core, creating localized regions of enhanced nucleophilicity. For this compound, the electron-donating nature of both the methoxy (B1213986) and amine groups would be expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while also influencing the charge distribution across the aromatic system.

Molecular Electrostatic Potential (MEP) maps can visualize this charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For substituted quinolines and isoquinolines, MEP analysis helps identify the sites most likely to engage in electrophilic or nucleophilic reactions. nih.gov Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Isoquinoline

| Descriptor | Symbol | Value (eV) | Significance |

| HOMO Energy | EHOMO | -5.581 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -1.801 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | 3.78 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |

| Chemical Hardness | η | 1.89 | Measures resistance to change in electron distribution. |

| Electronegativity | χ | 3.691 | The power of an atom to attract electrons to itself. |

| Chemical Potential | μ | -3.691 | The negative of electronegativity; relates to the escaping tendency of electrons. |

Data derived from DFT B3LYP/6-311++G(d, p) calculations on the parent isoquinoline molecule. tandfonline.com

When a molecule has multiple reactive sites, predicting which site will react preferentially (regioselectivity) is crucial. DFT calculations can predict regioselectivity by comparing the activation energy barriers for reactions at different positions. The reaction pathway with the lowest energy barrier corresponds to the major product.

In the case of electrophilic substitution on the isoquinoline ring, reactions are predicted to occur on the benzene (B151609) portion of the molecule, typically at positions 5 and 8. quimicaorganica.org This preference is explained by the superior stability of the cationic intermediate formed during the reaction at these positions. quimicaorganica.org For this compound, the activating effects of the amine and methoxy groups would compete with the inherent reactivity of the isoquinoline core. DFT calculations could precisely model the stability of the intermediates for electrophilic attack at all possible positions, providing a clear prediction of the reaction's outcome. This predictive power is invaluable for designing synthetic strategies that yield a specific desired isomer.

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three-dimensional space. wikipedia.orgmdpi.com These methods are vital for understanding the physical properties and dynamic behavior of molecules like this compound and its derivatives.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a molecule with rotatable bonds, such as the C-O bond of the methoxy group in this compound, multiple low-energy conformations may exist. Molecular mechanics or DFT can be used to perform a systematic search of the conformational space by rotating key dihedral angles and calculating the potential energy of each resulting structure.

This analysis reveals the most stable (lowest energy) conformation that the molecule is likely to adopt. Understanding the preferred shape is critical, as the molecule's conformation governs how it interacts with other molecules, such as biological receptors or catalysts. For derivatives, especially those involving saturated rings like tetrahydroisoquinolines, such analysis can determine the preference for specific ring puckering (e.g., chair, boat) and the orientation of substituents (axial vs. equatorial).

A powerful application of quantum chemical calculations is the prediction of spectroscopic data. By calculating properties related to the interaction of molecules with electromagnetic radiation, theoretical spectra (IR, NMR, UV-Vis) can be generated. These predicted spectra serve as a valuable tool for interpreting and verifying experimental results.

DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Similarly, nuclear magnetic shielding tensors can be calculated to predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra. nih.gov Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum. chemrxiv.org

The close agreement often found between theoretical and experimental spectra confirms the accuracy of the computed molecular structure. This synergy is particularly useful for structural elucidation, where a proposed structure can be computationally modeled and its predicted spectra compared against experimental data for validation.

Table 2: Representative Comparison of Experimental and Calculated Vibrational Frequencies for Quinoline (B57606)

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3056 | 3065 | C-H stretching |

| 1621 | 1625 | C=C stretching |

| 1589 | 1592 | C=C stretching |

| 1508 | 1510 | C=N stretching |

| 1373 | 1378 | In-plane C-H bending |

| 785 | 788 | Out-of-plane C-H bending |

Data derived from DFT B3LYP/6-31+G(d,p) calculations on the related quinoline molecule, showing strong correlation. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Isoquinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in drug discovery and development by predicting the activity of new chemical entities, thereby prioritizing synthesis and testing, which can reduce the time and cost associated with research. researchgate.net For isoquinoline scaffolds, including derivatives related to this compound, QSAR studies provide a framework for understanding how structural modifications influence their biological function.

Ligand-Based and Structure-Based QSAR Approaches

QSAR models can be broadly categorized into ligand-based and structure-based approaches. The choice between these methods often depends on the availability of structural information for the biological target.

Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. Ligand-based methods involve aligning a set of molecules with known activities and deriving a predictive model based on their shared and differing physicochemical properties. nih.gov

One common ligand-based method is the Comparative Molecular Field Analysis (CoMFA). nih.gov CoMFA generates a 3D grid around the aligned molecules and calculates steric and electrostatic fields. These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS) to build the QSAR model. nih.govfiveable.me Another related technique is the Comparative Molecular Similarity Indices Analysis (CoMSIA), which, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

A study on a series of 44 pyrimido-isoquinolin-quinone compounds employed both CoMFA and CoMSIA to develop 3D-QSAR models for antibacterial activity against methicillin-resistant Staphylococcus aureus. nih.gov These models helped to explain the structure-activity relationship in terms of three-dimensional variables, guiding the design of new antibacterial agents. nih.gov

Structure-Based QSAR: When the 3D structure of the target protein or enzyme is available, structure-based QSAR methods can be employed. These approaches utilize information from the ligand-target complex to build more robust and mechanistically interpretable models. nih.gov

One such method is the Comparative Molecular Binding Energy (COMBINE) analysis. This technique dissects the ligand-protein interaction energies into their constituent components (e.g., van der Waals, electrostatic) for both the ligand and the interacting amino acid residues. These energy terms are then used as descriptors to build a QSAR model. nih.gov A study developing predictive models for SARS-CoV-2 main protease inhibitors successfully used a combination of 3D-QSAR and COMBINE analysis, demonstrating the synergy between ligand- and structure-based approaches. nih.gov

Development of Predictive Models for Biological Function

The primary goal of QSAR studies is to develop predictive models that can accurately forecast the biological activity of novel compounds. wikipedia.org The development process involves several key steps, including dataset preparation, descriptor calculation, model generation, and rigorous validation.

Model Development and Validation: A dataset of molecules with a range of biological activities is first compiled. For each molecule, a set of numerical descriptors representing its structural and physicochemical properties is calculated. nih.gov These descriptors can range from simple 1D properties like molecular weight to complex 3D fields. nih.gov Using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. fiveable.mebiointerfaceresearch.com

The predictive power of a QSAR model is assessed through various validation metrics. Internal validation is often performed using methods like leave-one-out cross-validation (q²), while external validation involves predicting the activity of an independent test set of compounds not used in model generation (R²pred). researchgate.net A robust and predictive QSAR model will have high values for these statistical parameters. researchgate.net For instance, a QSAR model developed for a series of quinazoline-4(3H)-one derivatives as breast cancer inhibitors reported a q² of 0.819 and an R²pred of 0.7907, indicating a highly predictive model. researchgate.net

The following table summarizes the statistical parameters for a selection of QSAR models developed for isoquinoline and related heterocyclic scaffolds:

| Model Type | Target | Statistical Method | q² (Cross-validated R²) | R²pred (External Validation) | Reference |

| 3D-QSAR (CoMFA) | Antibacterial (MRSA) | PLS | -0.193 (average for randomized models) | Not Reported | nih.gov |

| 3D-QSAR (CoMSIA) | Antibacterial (MRSA) | PLS | -0.161 (average for randomized models) | Not Reported | nih.gov |

| 2D-QSAR | Dengue Protease Inhibition | MLR | Not Reported | Not Reported | frontiersin.org |

| 3D-QSAR (CoMFA) | Anti-gastric cancer | PLS | 0.625 | 0.875 | nih.gov |

| QSAR | Breast Cancer Inhibition | MLR | 0.819 | 0.7907 | researchgate.net |

Application in Drug Design: Once validated, these predictive models serve as powerful tools in the design of new isoquinoline-based compounds. They can be used to virtually screen large libraries of compounds to identify potential hits or to guide the structural modification of existing leads to optimize their activity. For example, by analyzing the contour maps generated from CoMFA or CoMSIA studies, researchers can identify regions where bulky groups, electronegative substituents, or hydrogen bond donors/acceptors would be beneficial for enhancing the biological activity of the isoquinoline scaffold. nih.govnih.gov

Biological Activity and Medicinal Chemistry Potential of Isoquinoline 1 Amines Excluding Clinical Data

Antimicrobial and Antifungal Activity

Isoquinoline (B145761) derivatives have been widely investigated for their antimicrobial properties, demonstrating potential against various pathogens. wisdomlib.orgeurekaselect.com

The isoquinoline framework is a key component in a variety of compounds exhibiting antibacterial effects. acs.org Research has demonstrated that derivatives of this scaffold are active against a range of Gram-positive and Gram-negative bacteria. mdpi.commdpi.com

One study on isoquinoline-3-carboxylic acid demonstrated notable in-vitro antibacterial activity against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzicola (Xoc). The compound exhibited an EC50 value of 17.35 μg/mL against this pathogen. researchgate.net Another class of compounds, alkynyl isoquinolines, has shown strong bactericidal activity against numerous Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comvt.edu Furthermore, a series of tricyclic isoquinoline compounds were found to have antibacterial properties against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL. mdpi.com

While these studies establish the potential of the broader isoquinoline class, specific antibacterial data for 3-Methoxyisoquinolin-1-amine (B6273283) against pathogens like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzicola is not extensively detailed in the current body of literature. However, the demonstrated efficacy of related structures underscores the potential of this chemical family.

| Compound Class | Bacterial Strain | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| Isoquinoline-3-carboxylic acid | Xanthomonas oryzae pv. oryzicola | EC50 | 17.35 μg/mL | researchgate.net |

| Tricyclic Isoquinoline (Compound 8d) | Staphylococcus aureus | MIC | 16 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (Compound 8f) | Streptococcus pneumoniae | MIC | 32 µg/mL | mdpi.com |

The development of novel antifungal agents is a critical area of research, and isoquinoline derivatives have shown promise. scienmag.com Studies on various functionalized 1,2,3,4-tetrahydroisoquinolines (THIQs) have revealed that certain derivatives exhibit antifungal activity. nih.gov For instance, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters, as well as chlorophenethyl carbamate, displayed the greatest antifungal activity among the tested compounds. nih.gov The structural diversity of isoquinoline alkaloids contributes to their potential as a source for new antifungal leads. nih.govresearchgate.net While broad antifungal activity is noted for the isoquinoline class, specific growth inhibition data for this compound against various fungal strains is limited in the available literature.

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. nih.gov The isoquinoline scaffold has been explored for this purpose. A structure-activity relationship (SAR) study on C-1 substituted tetrahydroisoquinolines (THIQs) found that compounds with a C-8 methoxy (B1213986) group demonstrated good antimycobacterial potency. nih.gov This finding is particularly relevant to this compound, suggesting that the methoxy substitution on the isoquinoline ring could be favorable for anti-mycobacterial activity. Other research has focused on different types of derivatives, such as isoindoline-1,3-dione-4-aminoquinolines, which have also been assayed for their anti-mycobacterial effects. rsc.orgrsc.org These studies collectively support the potential of isoquinoline-based structures as a foundation for novel anti-mycobacterial agents.

Modulation of Enzyme and Receptor Activity

Isoquinoline-1-amine derivatives have been identified as potent modulators of various enzymes and receptors, highlighting their potential in therapeutic areas beyond infectious diseases.

Kinase Inhibitors: Protein kinases are crucial targets in drug discovery, particularly in oncology. The isoquinoline-1-amine skeleton has been utilized as a scaffold for the development of kinase inhibitors. Fragment-based screening led to the identification of 6-substituted isoquinolin-1-amine derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). nih.govnih.gov Optimization of these fragments resulted in lead compounds with improved potency and pharmacokinetic profiles. nih.gov This demonstrates the utility of the isoquinoline-1-amine core in designing ATP-competitive kinase inhibitors.

Tankyrase Inhibitors: Tankyrases (TNKS), members of the poly(ADP-ribose) polymerase (PARP) family, are important targets in cancer therapy due to their role in the Wnt/β-catenin signaling pathway. ingentaconnect.com A series of isoquinolin-1(2H)-one derivatives have been designed and synthesized as potent tankyrase inhibitors. ingentaconnect.comnih.gov Although these compounds possess a ketone at the 1-position instead of an amine, their structural similarity provides valuable insight. Structure-activity relationship studies revealed that substitutions at the C-5 position of the isoquinolin-1(2H)-one skeleton were key to their inhibitory activity. ingentaconnect.com One potent compound from this series, compound 11c, inhibited TNKS1 and TNKS2 with IC50 values of 0.009 µM and 0.003 µM, respectively. nih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 11c (Isoquinolin-1(2H)-one derivative) | TNKS1 | 0.009 | nih.gov |

| TNKS2 | 0.003 |

Opioid Receptor Ligands: Isoquinoline alkaloids have been shown to interact with the opioid system. Studies have investigated the effect of certain isoquinoline alkaloids on opiate withdrawal, demonstrating an ability to prevent and reverse naloxone-induced contractions in isolated guinea pig ileum exposed to both mu (µ) and kappa (κ) opioid receptor agonists. nih.gov This suggests that the isoquinoline scaffold can influence opioid receptor-mediated pathways. The µ-opioid receptors are a well-established class of G-protein coupled receptors that are the primary target for morphine and endogenous peptides like beta-endorphin. wikipedia.org

CXCR4 Antagonists: The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that plays a role in HIV entry, cancer metastasis, and inflammatory diseases. mdpi.comnih.gov The isoquinoline moiety has been identified as a valuable scaffold for the development of potent CXCR4 antagonists. nih.gov In an effort to understand the optimal substitution pattern for this activity, various substituents, including a methoxy (OCH₃) group, were introduced onto the isoquinoline ring. mdpi.com A study focusing on isoquinoline-based antagonists found that many of the synthesized compounds showed excellent activity, with one in particular displaying low nanomolar potency in competition binding and calcium mobilization assays. mdpi.com This highlights the potential of substituted isoquinoline-1-amines, such as this compound, in the design of novel CXCR4 antagonists.

Adrenergic Receptor Agonists: Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine (B1679862) and epinephrine. While the broader isoquinoline class includes compounds with various effects on the central nervous system, specific data detailing the activity of this compound or related isoquinoline-1-amines as adrenergic receptor agonists is not prominent in the reviewed scientific literature.

Influence on Cellular Signaling Pathways (e.g., MAPK/ERK, cytochrome P450 enzymes)

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. news-medical.netmdpi.com Dysregulation of these pathways is a hallmark of many cancers, making them a key target for therapeutic intervention. nih.govnih.gov Isoquinoline alkaloids have been shown to modulate these pathways. For example, the isoquinoline alkaloid berberine (B55584) can affect the PI3K-Akt and MAPK signaling pathways in thyroid carcinoma cells. nih.gov Other studies have noted that certain isoquinoline carboxamide derivatives can act as inhibitors of MAPK 14, highlighting the potential of the isoquinoline scaffold to interact with this critical signaling cascade. researchgate.net The anticancer effects of various isoquinoline derivatives are often linked to their ability to inhibit pro-survival signaling pathways, including the MAPK pathway. nih.gov

Cytochrome P450 Enzymes: Cytochrome P450 (CYP) enzymes are essential for the metabolism of a vast number of drugs and xenobiotics. researchgate.netnih.gov Interactions with these enzymes are a critical aspect of drug development. Numerous isoquinoline alkaloids have been identified as potent inhibitors of various CYP isoforms. researchgate.net A study of 36 isoquinoline alkaloids revealed significant inhibitory activity against major human drug-metabolizing CYP enzymes. researchgate.net Many of the tested alkaloids showed moderate to potent inhibition of CYP3A4 and CYP2D6. researchgate.net Specifically, 42 different isoquinoline alkaloids were identified as time-dependent inhibitors of CYP2C19. researchgate.net This demonstrates that the isoquinoline core structure has a high propensity for interacting with these metabolic enzymes, which can lead to clinically relevant drug interactions. researchgate.net

| Pathway/Enzyme | Isoquinoline Derivative Class | Observed Effect | Reference |

| MAPK/ERK Pathway | Isoquinoline Alkaloids (e.g., Berberine) | Modulation of PI3K-Akt and MAPK signaling | nih.gov |

| Isoquinoline Carboxamides | Inhibition of Mitogen-activated protein kinase 14 (MAPK 14) | researchgate.net | |

| Cytochrome P450 | Various Isoquinoline Alkaloids | Potent inhibition of CYP3A4 and CYP2D6 | researchgate.net |

| Various Isoquinoline Alkaloids | Time-dependent inhibition of CYP2C19 | researchgate.net |

Structure-Activity Relationship (SAR) Studies of Isoquinoline-Based Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For the isoquinoline scaffold, SAR studies have been crucial in optimizing derivatives for various therapeutic targets. eurekaselect.com

Rational design involves the strategic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. A clear example is the optimization of 6-substituted isoquinolin-1-amine derivatives as Rho kinase (ROCK-I) inhibitors. nih.gov Starting from initial fragment-derived hits, researchers rationally modified the structure to enhance potency. nih.gov A key step in this process was the removal of the aminoisoquinoline basic center, which led to a lead compound with equipotent activity against both ROCK-I and ROCK-II and good in vivo efficacy. nih.gov Further optimization demonstrated the potential to improve selectivity over other kinases, showcasing a successful rational design strategy based on the isoquinoline-1-amine core. nih.gov

The type and position of chemical groups (substituents) on the isoquinoline ring profoundly influence the molecule's biological properties. rsc.org

Position and Lipophilicity: In a series of tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, a general trend was observed where improved potency correlated with higher lipophilicity. Large substituents at the 5-position were well-tolerated, while the nature of the linker group at the 7-position was critical for activity. researchgate.net

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents play a key role. For instance, in the Bischler-Napieralski cyclization, a common reaction to form the isoquinoline core, the presence of electron-donating groups like methoxy groups favors the reaction. rsc.org In studies of benzothiazole (B30560)–isoquinoline derivatives, the position of electron-withdrawing groups (like halogens) or electron-donating groups (like methyl or methoxy) on the benzothiazole ring significantly altered inhibitory activity against enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE). nih.gov For example, with a bromine substituent, ortho-positioning resulted in the highest BuChE inhibitory activity, whereas with a chlorine substituent, para-positioning was most effective for MAO-B inhibition. nih.gov

Amide Functionality: In the development of multidrug resistance (MDR) reversers based on a tetrahydroisoquinoline scaffold, it was found that an amide function was not a strict requirement for activity on transporter proteins like P-glycoprotein (P-gp). unifi.it The nature of the aryl moieties attached to the core structure was also a significant factor, with 2,2-bis(4-methoxyphenyl) substitution showing the best activity on P-gp across different series of compounds. unifi.it

| Compound Series | Structural Variation | Impact on Biological Activity | Reference |

| 6-Substituted Isoquinolin-1-amines | Removal of basic center | Improved ROCK-I potency and PK profile | nih.gov |

| Tetrahydroisoquinolines (anti-TB) | Increased lipophilicity | General trend of improved potency | researchgate.net |

| Benzothiazole–Isoquinolines | Position of halogen substituents | Altered MAO-B and BuChE inhibition | nih.gov |

| Tetrahydroisoquinolines (MDR) | Amide vs. Ester vs. Alkylamine linker | Amide not essential for P-gp activity; esters showed BCRP activity | unifi.it |

Biological Mechanisms of Action of Isoquinoline Derivatives (without human trial data)

Isoquinoline derivatives exert their biological effects through a variety of mechanisms, often by interacting with specific molecular targets and modulating key cellular pathways. eurekaselect.comresearchgate.net Their anticancer activities, for example, are frequently attributed to the induction of cell cycle arrest and apoptosis. nih.govresearchgate.net

The planar, heterocyclic structure of the isoquinoline ring system allows it to interact with a range of biological macromolecules, including enzymes and nucleic acids. nih.gov

Enzyme Inhibition: As noted, isoquinoline-1-amines have been developed as potent inhibitors of Rho kinase (ROCK), which are ATP-competitive. nih.gov Other isoquinoline derivatives have been found to inhibit enzymes like DNA gyrase, monoamine oxidase (MAO), and topoisomerases. rsc.orgnih.govwikipedia.org For instance, certain indenoisoquinolines function as topoisomerase I inhibitors by trapping the enzyme-DNA cleavage complex. wikipedia.org

DNA and Microtubule Binding: Some isoquinoline alkaloids can bind directly to DNA, disrupting its structure and interfering with replication and transcription processes. nih.govresearchgate.net Others can disrupt the microtubular structure by binding to tubulin, leading to mitotic arrest and subsequent apoptosis. nih.gov

Receptor Binding: Derivatives of isoquinoline-3-carboxamides have been identified as specific ligands for the peripheral benzodiazepine (B76468) receptor (PBR), which is located on the mitochondrial outer membrane. researchgate.net

By engaging their molecular targets, isoquinoline derivatives can trigger changes in multiple downstream cellular pathways.

Apoptosis Induction: A primary mechanism for the anticancer effect of many isoquinolines is the induction of apoptosis (programmed cell death). researchgate.netresearchgate.net This can be initiated through various routes, including the activation of caspase cascades (caspase-3, -7, -9), modulation of the Bcl-2/Bax family of proteins, and disruption of mitochondrial function. nih.govresearchgate.netrsc.org Some derivatives have been shown to act directly on mitochondria to induce apoptosis. rsc.org

Cell Cycle Arrest: Isoquinoline compounds can halt the progression of the cell cycle, preventing cancer cells from proliferating. eurekaselect.comresearchgate.net For example, the protoberberine alkaloid coptisine (B600270) has been shown to induce G1-phase cell cycle arrest in colon cancer cells. nih.gov

Inhibition of Pro-Survival Signaling: As discussed, isoquinolines can inhibit critical pro-survival pathways like the PI3K-Akt and MAPK/ERK pathways, thereby cutting off signals that promote cell growth and survival. nih.govnih.gov

Modulation of Apoptotic Pathways: The isoquinoline alkaloid berberine has been shown to reduce cognitive deterioration in animal models by modulating multiple apoptotic pathways. mdpi.com

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in 3-Methoxyisoquinolin-1-amine (B6273283) Synthesis

Traditional methods for synthesizing isoquinoline (B145761) derivatives often involve harsh conditions, toxic solvents, and expensive transition-metal catalysts, which pose significant environmental and economic challenges. rsc.orgnih.gov The future of chemical synthesis is increasingly focused on green chemistry principles, which aim to enhance efficiency while minimizing waste and energy consumption. citedrive.comtandfonline.com For this compound, future research will likely pivot towards adopting these sustainable practices.

Key green chemistry strategies applicable to isoquinoline synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields. nih.govrsc.org For instance, the synthesis of isoquinolinones has been achieved efficiently using microwave irradiation, a method that could be adapted for precursors of this compound. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to reaction mixtures, enabling efficient one-pot syntheses of isoquinoline derivatives under mild conditions. nih.govrsc.org

Photocatalysis: Utilizing visible light and organic photocatalysts offers a metal-free and environmentally benign route for constructing the isoquinoline core. nih.govrsc.org

Benign Solvent Systems: Replacing toxic organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a critical goal. rsc.orgbohrium.com Catalyst-free access to isoquinolines has been achieved in water, highlighting a promising direction. bohrium.com

Recyclable Catalysts: The development and use of recyclable homogeneous or heterogeneous catalysts, such as certain ruthenium catalysts in PEG-400, align with the principles of atom economy and waste reduction. rsc.org

Table 1: Comparison of Synthetic Approaches for Isoquinoline Derivatives

| Feature | Traditional Synthesis Methods | Emerging Green Chemistry Approaches |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, ultrasound, visible light (photocatalysis) nih.govrsc.org |

| Solvents | Often toxic and volatile (e.g., toluene, DMF) | Benign solvents (e.g., water, PEG, ethanol) or solvent-free conditions rsc.orgtandfonline.com |

| Catalysts | Stoichiometric Lewis acids, heavy metals (e.g., Pd, Rh) bohrium.com | Recyclable catalysts, metal-free organocatalysts, biocatalysts rsc.orgrsc.org |

| Reaction Time | Often several hours to days | Minutes to a few hours nih.gov |

| Waste Generation | High, due to multi-step processes and use of toxic reagents | Minimized through atom-economical reactions and catalyst recycling rsc.orgcitedrive.com |

Chemoenzymatic Synthesis and Biocatalysis for Isoquinoline Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. This approach is a powerful tool for green chemistry and is an emerging area for the synthesis of complex heterocyclic compounds like isoquinolines. ijpsjournal.com

Future research into this compound could leverage chemoenzymatic pathways. For example, a one-pot process combining enzymatic oxidation with a chemical cyclization step has been successfully developed for tetrahydroisoquinolines (THIQs). mdpi.com In this method, a laccase enzyme oxidizes a starting alcohol to an aldehyde, which then undergoes a Pictet-Spengler reaction to form the THIQ core. mdpi.com Such a strategy could be envisioned for synthesizing chiral precursors to this compound, providing access to enantiomerically pure compounds which are often crucial for biological activity.

Key enzymatic approaches include:

Oxidoreductases (e.g., Laccases, Amine Oxidases): These enzymes can perform selective oxidations under mild conditions, avoiding the need for harsh chemical oxidants. mdpi.comnih.gov

Hydrolases: Can be used for stereoselective resolutions of racemic intermediates.

Engineered Biosynthetic Pathways: Advances in synthetic biology could enable the microbial production of complex isoquinoline alkaloids, offering a completely renewable and sustainable manufacturing route. ijpsjournal.com

Table 2: Potential Biocatalytic Applications in Isoquinoline Synthesis

| Enzyme Class | Potential Reaction | Advantage for this compound Synthesis |

|---|---|---|

| Laccase/TEMPO System | Oxidation of alcohols to aldehydes | Enables mild synthesis of aldehyde precursors for cyclization mdpi.com |

| Amine Oxidase | Oxidative desymmetrization of prochiral amines | Key step in creating chiral centers with high enantioselectivity nih.gov |

| Transaminases | Asymmetric synthesis of chiral amines | Provides enantiopure amine precursors for building the isoquinoline core |

| Hydrolases (e.g., Lipases) | Kinetic resolution of racemic intermediates | Separation of enantiomers to obtain optically pure compounds |

Exploration of Novel Bioactive Analogues through Chemical Diversification